molecular formula C13H8N2O B13729923 10H-Phenoxazine-1-carbonitrile

10H-Phenoxazine-1-carbonitrile

Cat. No.: B13729923
M. Wt: 208.21 g/mol
InChI Key: DYIZCEGNHOHUAV-UHFFFAOYSA-N
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Description

10H-Phenoxazine-1-carbonitrile is a specialized chemical building block designed for research applications in medicinal chemistry and materials science. Phenoxazine derivatives are recognized for their significant potential in chemical and pharmaceutical chemistry . They have been studied for diverse biological activities, including antimicrobial, anticancer, antiviral, antimalarial, and anti-inflammatory properties . Compounds based on the phenoxazine scaffold, such as Actinomycin D, function as both antibiotic and anticancer agents, highlighting the therapeutic relevance of this structural class . In oncology research, phenoxazine derivatives demonstrate cytotoxic activity, which is attributed to their ability to intercalate into DNA and inhibit transcription . Furthermore, when conjugated with specific mitochondria-targeted lipophilic cationic groups, these compounds can achieve selective accumulation in cancer cell mitochondria, leading to mitochondrial dysfunction and triggering apoptosis . Beyond biomedical applications, phenoxazine derivatives are highly valuable in material science. They serve as core structures in developing organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters, which are crucial for next-generation displays and lighting technologies . Their utility also extends to roles as photoredox catalysts in metal-free polymerization reactions and as sensitizers in dye-sensitized solar cells (DSSCs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

10H-phenoxazine-1-carbonitrile

InChI

InChI=1S/C13H8N2O/c14-8-9-4-3-7-12-13(9)15-10-5-1-2-6-11(10)16-12/h1-7,15H

InChI Key

DYIZCEGNHOHUAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=CC=C3O2)C#N

Origin of Product

United States

Preparation Methods

Pyrolytic Condensation of 2-Aminophenol Derivatives

A classical approach for preparing 10H-phenoxazine involves the pyrolytic condensation of 2-aminophenol with itself or with substituted derivatives under high temperature, often in the presence of high boiling solvents such as diphenyl ether or diethylene glycol. According to patent WO2002034732A1, 10H-phenoxazine is synthesized by heating 2-aminophenol and its hydrochloride salt at 250–280 °C with iodine and diphenyl ether as solvent. This method avoids sublimation and decomposition issues common in earlier processes and yields 10H-phenoxazine with high purity after extraction and recrystallization steps.

While this patent focuses on the parent 10H-phenoxazine, similar conditions could be adapted for nitrile-substituted aminophenols or nitrile-containing intermediates to obtain this compound.

Oxidative Cyclization via O2-Mediated Dehydrogenative Phenoxazination

Recent research (PMC8981320) demonstrates the use of oxygen-mediated dehydrogenative phenoxazination of phenols as a sustainable method to access phenoxazine cores. This method involves the oxidative coupling of substituted phenols and aminophenols under mild conditions, catalyzed by transition metals or using oxygen as the oxidant. The method tolerates various electron-withdrawing groups, including nitriles, suggesting its applicability for synthesizing this compound or its precursors.

The general procedure involves:

  • Mixing 4-substituted 2-iodophenol with 2-substituted 2-halo-nitrobenzene in the presence of potassium carbonate in DMSO.
  • Stirring at 100 °C for 18 hours.
  • Reduction of the nitro group with iron powder and ammonium chloride in aqueous ethanol.
  • Isolation of the phenoxazine derivative after workup.

This approach offers a robust route to diversely functionalized phenoxazines, including those with nitrile substituents.

Photolytic Synthesis (Less Practical for Scale-Up)

An alternative method from Poland patent PL 154807 involves photolysis of (η^5-cyclopentadienyl)(η^6-phenoxazine) iron hexafluorophosphate complexes in deoxygenated polar solvents under light irradiation (200–720 nm) for extended periods. This method yields 10H-phenoxazine but suffers from impractical large dilution requirements and difficult purification steps, making it unsuitable for large-scale synthesis.

Purification and Workup Procedures

The purification of 10H-phenoxazine derivatives, including this compound, typically involves:

  • Cooling the reaction mixture to precipitate the product.
  • Filtration and washing with chilled petroleum ether.
  • Drying under controlled temperature (60–70 °C).
  • Extraction with solvents such as toluene or methanol/water mixtures to remove impurities.
  • Chromatographic purification or recrystallization to achieve high purity (97–99% by HPLC reported for 10H-phenoxazine).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield & Purity
Pyrolytic Condensation (Patent) 2-Aminophenol, iodine, diphenyl ether, 250–280 °C Simple, scalable, high purity High temperature, viscous reaction mass 36–40% yield, 97–99% purity
O2-Mediated Dehydrogenative Cyclization 4-Substituted 2-iodophenol, 2-substituted 2-halo-nitrobenzene, K2CO3, DMSO, 100 °C, Fe powder reduction Mild conditions, functional group tolerant, sustainable Multi-step, requires metal reagents Good yields reported for phenoxazines
Photolytic Synthesis (η^5-cyclopentadienyl)(η^6-phenoxazine) iron complex, light irradiation Novel approach Large dilution, impractical scale-up, complex purification Not suitable for scale-up

Chemical Reactions Analysis

10H-Phenoxazine-1-carbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

10H-Phenoxazine-1-carbonitrile has been investigated for its potential as an anticancer agent. Its derivatives, particularly phenoxazine dyes, have shown selective localization in tumor tissues, suggesting their utility in cancer diagnostics and therapeutics. For instance, Nile blue dye, a phenoxazine derivative, has been used for preferential staining of brain cancer tissues . This property can be leveraged for developing targeted drug delivery systems that enhance the efficacy of chemotherapy.

Photochemical Applications

The compound has also been explored as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating various cancers through localized phototherapy. Research indicates that phenoxazine derivatives can effectively absorb light in the visible spectrum, facilitating their use in PDT .

Materials Science

In materials science, this compound is being studied for its role in organic electronics. Its derivatives are being incorporated into organic photovoltaic devices and organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of phenoxazine units can enhance charge transport and improve device efficiency .

Case Studies and Research Findings

StudyFocusFindings
Radical-Trapping ActivityDemonstrated that phenoxazine exhibits superior radical-trapping abilities compared to its sulfur analogs, indicating potential applications in stabilizing organic materials against oxidative degradation.
Synthesis of Phenoxazine DerivativesDeveloped methods for synthesizing this compound derivatives that can act as effective photosensitizers for photodynamic therapy, highlighting their therapeutic potential against cancer cells.
Industrial ApplicationsReviewed the use of phenolic compounds, including phenoxazines, in various industrial applications such as antioxidants and antimicrobial agents, showcasing their versatility beyond medicinal uses.

Comparison with Similar Compounds

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

Structural Differences :

  • Core Heteroatom: Phenothiazine contains sulfur in the central ring, whereas phenoxazine has oxygen. This difference influences electronic properties; sulfur’s lower electronegativity increases electron-richness compared to oxygen .
  • Substituents: The ethynyl-linked 4-nitrophenyl group in phenothiazine introduces strong electron-withdrawing effects, contrasting with the carbonitrile group in 10H-Phenoxazine-1-carbonitrile.

Functional Implications :

  • Reactivity : The nitro group may enhance redox activity, whereas the carbonitrile group could favor nucleophilic substitution or hydrogen bonding.
Property This compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
Core Heteroatom Oxygen Sulfur
Key Substituent -CN -C≡C-(4-NO₂C₆H₄)
Electron Effects Moderate polarity Strong electron-withdrawing
Potential Applications Pharmaceuticals, OLEDs Organic electronics, catalysis

11H-Benzo[a]carbazole

Structural Differences :

  • Core Structure: Benzo[a]carbazole consists of a carbazole (two benzene rings fused to pyrrole) system, differing from phenoxazine’s oxygen-containing tricycle.
  • Substituents: Unlike this compound, benzo[a]carbazole lacks a nitrile group but may include alkyl or aryl substituents in derivatives.

Functional Implications :

  • Electronic Properties: The nitrogen in carbazole contributes to hole-transport capabilities, making it valuable in organic semiconductors. Phenoxazine derivatives, with oxygen, may exhibit higher oxidation potentials .
  • Applications: Benzo[a]carbazole is used in OLEDs and photovoltaics, whereas phenoxazine derivatives are explored for antitumor agents and fluorescent dyes.
Property This compound 11H-Benzo[a]carbazole
Core Structure Phenoxazine (O-heterocycle) Carbazole (N-heterocycle)
Key Functional Groups -CN None (unsubstituted core)
Conductivity Moderate High hole mobility
Primary Applications Pharmaceuticals, sensors Organic electronics

KT5720 and KT5823 (Complex Heterocyclic Compounds)

Structural Differences :

  • Core Complexity: KT5720 and KT5823 () feature polycyclic systems with fused indole and benzodiazocine rings, far more intricate than phenoxazine.
  • Substituents : These compounds include ester, methoxy, and hydroxy groups, which confer solubility and biological activity.

Functional Implications :

  • Biological Activity: KT5720 and KT5823 are protein kinase inhibitors, leveraging their bulky substituents for target binding. The simpler phenoxazine-carbonitrile structure may lack such specificity but could serve as a pharmacophore scaffold.
  • Synthetic Accessibility: Phenoxazine derivatives are typically easier to functionalize than KT compounds, which require multi-step syntheses.

Q & A

Basic: What are the standard synthetic routes for 10H-Phenoxazine-1-carbonitrile derivatives?

Methodological Answer:
The synthesis typically involves ultrasonic-assisted condensation reactions in ethanol, using precursors like substituted aldehydes and phenothiazine-carbonitrile intermediates. For example, derivatives are synthesized by reacting 3-(2-(methylthio)-10H-phenothiazin-10-yl)-3-oxopropanenitrile with aryl aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of lithium hydroxide . Key steps include:

  • Solvent choice : Ethanol is preferred for solubility and ease of purification.
  • Purification : Products are isolated via filtration and recrystallization (ethanol/water mixtures).
  • Yield optimization : Reaction times (60–90 seconds) and ultrasonic treatment enhance efficiency.

Basic: How is structural characterization performed for this compound compounds?

Methodological Answer:
Characterization relies on multimodal spectroscopic and crystallographic techniques :

  • 1H/13C NMR : Confirms substituent positions and electronic environments (e.g., acrylonitrile peaks at δ 8.0–9.0 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and heterocyclic conformations (e.g., CCDC reference 2209381 for related phenothiazine derivatives) .

Advanced: How can reaction conditions be optimized for higher yields or selectivity?

Methodological Answer:
Optimization involves systematic variation of:

  • Catalysts : Testing bases (e.g., LiOH vs. NaOH) to enhance condensation efficiency .
  • Temperature : Room-temperature ultrasonic treatment reduces side reactions .
  • Solvent polarity : Ethanol balances reactivity and solubility; alternative solvents (e.g., DMF) may improve substrate compatibility.

Advanced: How should researchers address contradictory spectral data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts) require:

  • Cross-validation : Compare IR, mass spectrometry, and X-ray data to confirm structural assignments .
  • Computational modeling : Use DFT calculations to predict spectroscopic profiles and identify discrepancies .
  • Sample purity checks : Recrystallize or chromatograph samples to rule out impurities .

Advanced: What strategies explore structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:
SAR studies involve:

  • Substituent modulation : Introducing electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess biological activity .
  • Crystallographic analysis : Correlate conformational flexibility (e.g., phenothiazine ring puckering) with activity .
  • Docking studies : Map substituent interactions with target proteins (e.g., tubulin polymerization sites) .

Basic: What are the stability and reactivity considerations for this compound under experimental conditions?

Methodological Answer:

  • Thermal stability : Melting points (e.g., 129–194°C) indicate decomposition thresholds; avoid heating above 200°C .
  • Light sensitivity : Store derivatives in amber vials to prevent photodegradation.
  • Hydrolysis risk : Acrylonitrile groups may hydrolyze in aqueous acidic/basic conditions; monitor via pH control .

Advanced: How can computational modeling enhance the design of this compound-based compounds?

Methodological Answer:

  • Molecular docking : Predict binding affinities to biological targets (e.g., tubulin) using software like AutoDock .
  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Advanced: What challenges arise when scaling up synthesis, and how are they mitigated?

Methodological Answer:

  • Reproducibility issues : Batch-to-batch variability in ultrasonic energy delivery requires standardized equipment calibration .
  • Purification bottlenecks : Replace recrystallization with flash chromatography for larger volumes.
  • Exothermic reactions : Scale up gradually with temperature monitoring to prevent runaway reactions.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential cyanide release from acrylonitrile groups .
  • Waste disposal : Neutralize acidic/byproduct residues before disposal .

Advanced: How do intermolecular interactions influence the solid-state properties of this compound derivatives?

Methodological Answer:

  • Crystal packing analysis : X-ray data reveal π-π stacking and hydrogen bonding (e.g., N–H···O interactions), impacting solubility and melting points .
  • Polymorphism screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable forms .

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